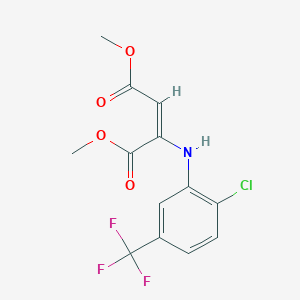
Dimethyl 2-chloro-5-trifluoromethylanilino maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-chloro-5-trifluoromethylanilino maleate is a chemical compound that belongs to the class of maleate esters It is characterized by the presence of a dimethyl maleate moiety attached to a 2-chloro-5-trifluoromethylanilino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2-chloro-5-trifluoromethylanilino maleate typically involves the esterification of maleic anhydride with methanol to form dimethyl maleate. This intermediate is then reacted with 2-chloro-5-trifluoromethylaniline under suitable conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes such as reactive distillation. This method integrates reaction and distillation into a single unit, reducing costs and improving efficiency. Catalysts like strong cation exchange resins are used to enhance the esterification process .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2-chloro-5-trifluoromethylanilino maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Dimethyl 2-chloro-5-trifluoromethylanilino maleate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mecanismo De Acción
The mechanism of action of dimethyl 2-chloro-5-trifluoromethylanilino maleate involves its interaction with specific molecular targets. The compound may exert its effects through pathways involving oxidative stress and modulation of enzyme activities. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Dimethyl maleate: A simpler ester of maleic acid, used in similar applications.
2-chloro-5-trifluoromethylaniline: A precursor in the synthesis of the target compound.
Dimethyl fumarate: Known for its use in treating multiple sclerosis, with a different mechanism of action.
Uniqueness: Dimethyl 2-chloro-5-trifluoromethylanilino maleate is unique due to the combination of its structural components, which confer distinct chemical properties and potential applications. Its trifluoromethyl group enhances its stability and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H11ClF3NO4 |
|---|---|
Peso molecular |
337.68 g/mol |
Nombre IUPAC |
dimethyl (E)-2-[2-chloro-5-(trifluoromethyl)anilino]but-2-enedioate |
InChI |
InChI=1S/C13H11ClF3NO4/c1-21-11(19)6-10(12(20)22-2)18-9-5-7(13(15,16)17)3-4-8(9)14/h3-6,18H,1-2H3/b10-6+ |
Clave InChI |
LBRREVBWHCMVRH-UXBLZVDNSA-N |
SMILES isomérico |
COC(=O)/C=C(\C(=O)OC)/NC1=C(C=CC(=C1)C(F)(F)F)Cl |
SMILES canónico |
COC(=O)C=C(C(=O)OC)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















